molecular formula C20H15ClN4O3 B3225993 1-benzyl-N-(3-chlorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1251605-91-0

1-benzyl-N-(3-chlorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B3225993
CAS No.: 1251605-91-0
M. Wt: 394.8
InChI Key: DYKROLISVZXHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-(3-chlorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a chemical compound based on the fused bicyclic pyrazolo[3,4-b]pyridine scaffold, which is of significant interest in medicinal chemistry and organic synthesis . This compound is characterized by a benzyl group at the 1-position, a hydroxyl group at the 4-position, and a carboxamide moiety at the 5-position linked to a 3-chlorophenyl ring. The specific substitution pattern on this core structure influences its electronic properties, solubility, and potential for biological interaction, making it a valuable building block for constructing more complex molecules . The pyrazolo[3,4-b]pyridine nucleus is a privileged structure in drug discovery. Research on closely related analogs indicates that such compounds exhibit promising biological activities, particularly in the field of oncology . For instance, similar pyrazolo[3,4-b]pyridine carboxamide derivatives have been studied for their potential to inhibit the proliferation of various cancer cell lines . Furthermore, the broader class of pyrazolo-pyrimidine and pyrazolo-pyridine derivatives has been extensively investigated as potent inhibitors of key enzymatic targets, such as Cyclin-Dependent Kinases (CDK2) and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase . These enzymes play crucial roles in cell cycle progression and growth signaling, and their inhibition is a validated strategy for cancer therapy. Compounds featuring this scaffold can act by competing with ATP for binding at the catalytic domain of these kinases . The mechanism of action for this specific compound is anticipated to involve interaction with similar enzymatic targets, potentially leading to cell cycle arrest and the induction of apoptosis, as has been observed with other derivatives in the same structural family . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-benzyl-N-(3-chlorophenyl)-4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3/c21-13-7-4-8-14(9-13)23-19(27)16-17(26)15-10-22-25(18(15)24-20(16)28)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,23,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKROLISVZXHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=C(C(=O)N3)C(=O)NC4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3-chlorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through the cyclocondensation of appropriate precursors such as α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.

    Introduction of the benzyl group: This step involves the alkylation of the pyrazolopyridine core with benzyl halides under basic conditions.

    Chlorophenyl group addition: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using chlorophenyl halides.

    Formation of the carboxamide group: This can be achieved through the reaction of the intermediate compound with appropriate amines or amides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3-chlorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

1-benzyl-N-(3-chlorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-chlorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrazolo[3,4-b]pyridine vs. Pyrazolo[4,3-d]pyrimidine
  • Target Compound : Pyrazolo[3,4-b]pyridine core with fused pyridine and pyrazole rings.
  • Analog () : Pyrazolo[4,3-d]pyrimidine core, where the pyrimidine ring replaces pyridine.
Pyridine vs. Piperazine Derivatives
  • Analog () : 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide.
  • Impact : The piperazine moiety introduces basicity and conformational flexibility, which may improve solubility and pharmacokinetics compared to rigid pyrazolo-pyridine systems.

Substituent Effects

Chlorophenyl vs. Methoxyphenyl Carboxamide
  • Target Compound : N-(3-Chlorophenyl) carboxamide.
  • Analog () : N-(4-Methoxyphenyl) carboxamide (CAS 338977-35-8).
  • Impact : The methoxy group (electron-donating) increases lipophilicity (logP) compared to the chloro group (electron-withdrawing). This could enhance membrane permeability but reduce electrophilic reactivity.
Benzyl vs. 3-Chlorobenzyl Substitution
  • Analog () : 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0).

Physicochemical and Spectroscopic Properties

Molecular Weight and Functional Groups
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₁H₁₆ClN₃O₃ 393.83 Hydroxyl, Chlorophenyl, Benzyl, Ketone
Compound C₁₉H₂₀ClN₃OS 373.90 Thioamide, Chlorophenyl, Indole Ketone
Compound C₁₉H₁₃Cl₃N₂O₂ 435.68 Three Chlorines, Pyridine Ketone
Compound C₂₀H₁₆Cl₂N₂O₃ 403.26 Methoxyphenyl, Chlorobenzyl, Pyridine Ketone
Spectroscopic Data
  • IR Spectroscopy :
    • Target Compound: Expected O-H stretch (~3200–3400 cm⁻¹), C=O (1640–1680 cm⁻¹).
    • Compound: C=S (1092 cm⁻¹), C=O (1646 cm⁻¹), NH/NH₂ (3237–3428 cm⁻¹).
  • NMR Spectroscopy :
    • Compound: δ 6.80–6.88 (aromatic protons), δ 3.33–3.41 (pyrazoline protons).

Stability and Compatibility

  • Hydroxy and ketone groups in the target compound may increase hydrogen bonding, improving crystalline stability but reducing solubility in nonpolar solvents.
  • Halogenated analogs () likely exhibit higher thermal stability due to strong C-Cl bonds.

Biological Activity

1-benzyl-N-(3-chlorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a novel compound within the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core. Its molecular formula is C24H19ClN2O3C_{24}H_{19}ClN_2O_3, and it possesses a carboxamide functional group that may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. The compound has been evaluated against various cancer cell lines:

  • Cell Line Testing :
    • MCF7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50_{50} value of approximately 12.50 µM.
    • A549 (Lung Cancer) : Demonstrated growth inhibition with an IC50_{50} value of 26 µM.
    • HeLa (Cervical Cancer) : Showed promising antiproliferative effects with notable selectivity towards cancer cells over normal cells.
Cell Line IC50_{50} (µM) Effect
MCF712.50Significant cytotoxicity
A54926.00Growth inhibition
HeLaNot specifiedAntiproliferative

These findings suggest that the compound may function as a selective anticancer agent.

The proposed mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, compounds derived from this class have shown IC50_{50} values against CDK2 and CDK9 of 0.36 µM and 1.8 µM respectively, indicating potent inhibitory activity .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study: Pyrazolo[3,4-b]pyridine Derivatives
    • A derivative similar to the compound under review was tested in vitro against multiple cancer cell lines, demonstrating significant apoptosis induction and cell cycle arrest.
    • The study concluded that modifications in the substituents on the pyrazole ring could enhance selectivity and potency against specific cancer types.
  • Case Study: Combination Therapy
    • Research indicated that combining this compound with established chemotherapeutics led to synergistic effects in inhibiting tumor growth in xenograft models.

Toxicity and Safety Profile

While the anticancer properties are promising, understanding the toxicity profile is crucial for therapeutic applications. Early studies have indicated a moderate toxicity level at higher concentrations; however, further toxicological assessments are necessary to establish safety margins.

Q & A

Q. What synthetic strategies are employed for the preparation of 1-benzyl-N-(3-chlorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide?

Answer: The synthesis typically involves multi-step routes, including:

  • Cyclocondensation : Formation of the pyrazolo[3,4-b]pyridine core via cyclization of substituted pyrazole intermediates. For example, methyl 5-amino-1H-pyrazole-4-carboxylate can undergo cyclization with ketones or aldehydes under acidic conditions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄ catalysis) to introduce aryl groups like the 3-chlorophenyl moiety .
  • Carboxamide Formation : Activation of the carboxylic acid group (e.g., using HATU or EDC) followed by coupling with 3-chloroaniline derivatives .

Key Reaction Conditions (from analogous syntheses):

StepReagents/ConditionsYield (%)Reference
CyclocondensationAcOH, reflux, 12 h65–75
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C50–60
AmidationHATU, DIPEA, DMF, RT70–85

Q. What spectroscopic and computational techniques are used for structural elucidation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm; pyridone carbonyl at δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₇ClN₄O₃: 433.1064) .
  • Infrared (IR) Spectroscopy : Hydroxy (O–H stretch at 3200–3400 cm⁻¹) and carbonyl (C=O at 1680–1720 cm⁻¹) groups .
  • InChI Key/Computational Tools : PubChem-derived InChI keys (e.g., GTQQWWSFTGMJAD-UHFFFAOYSA-N) enable database cross-referencing .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in cyclocondensation or coupling steps .
  • Solvent/Reagent Screening : Machine learning (ML) models trained on reaction databases (e.g., PubChem) identify optimal conditions (e.g., solvent polarity, catalyst loading) to improve yields .
  • Pharmacophore Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets, guiding structural modifications .

Case Study : A study on pyrazolo[4,3-c]pyridinones used DFT to optimize H-bond donor/acceptor motifs for kinase inhibition, increasing ATP-binding affinity by 30% .

Q. How can researchers resolve discrepancies in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?

Answer:

  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL, PubChem BioAssay) to identify outliers. For example, conflicting IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural Validation : Re-synthesize disputed compounds and characterize them via X-ray crystallography to confirm stereochemistry (e.g., chiral centers in ) .
  • Dose-Response Reproducibility : Validate dose curves across multiple labs using standardized protocols (e.g., NIH Assay Guidance Manual) .

Example : A pyrazolo-pyridine derivative showed conflicting cytotoxicity in MCF-7 cells (IC₅₀: 2 µM vs. 10 µM), later attributed to differences in cell passage number .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Purification : The compound’s low solubility in aqueous buffers complicates column chromatography. Alternatives include recrystallization from DMSO/EtOH mixtures .
  • Byproduct Formation : Residual palladium (from Suzuki coupling) must be reduced to <10 ppm via scavengers (e.g., SiliaMetS Thiol) .
  • Stability : The hydroxy-oxo moiety may degrade under acidic conditions. Lyophilization at pH 7.4 (PBS buffer) improves shelf life .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to map parameter interactions (e.g., temperature, catalyst loading) .
  • Data Sharing : Deposit spectral data in public repositories (e.g., PubChem, ChemSpider) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N-(3-chlorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-benzyl-N-(3-chlorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.